molecular formula C19H14N4O B12409358 Antibacterial agent 114

Antibacterial agent 114

Katalognummer: B12409358
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: DBXGSNQDKLZNBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial Agent 114 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 114 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to cyclization reactions to form the core structure of the compound. Subsequent steps may include functional group modifications to enhance the antibacterial activity.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial Agent 114 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to improve its activity and stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and alcohols.

Major Products: The major products formed from these reactions are various derivatives of this compound, each with unique properties that may enhance its antibacterial activity or reduce its toxicity.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent 114 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.

Wirkmechanismus

The mechanism of action of Antibacterial Agent 114 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the peptidoglycan synthesis pathway, which is crucial for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, this compound disrupts the cell wall formation, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Antibacterial Agent 114 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:

    Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is less effective against resistant strains.

    Vancomycin: Another cell wall synthesis inhibitor, primarily used for treating Gram-positive bacterial infections.

    Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication but has a different mechanism of action compared to this compound.

Eigenschaften

Molekularformel

C19H14N4O

Molekulargewicht

314.3 g/mol

IUPAC-Name

4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol

InChI

InChI=1S/C19H14N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,20-21,24H,(H,22,23)

InChI-Schlüssel

DBXGSNQDKLZNBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.